molecular formula C10H18O4 B8449783 Dimethyl (2-pentyl)malonate CAS No. 39520-20-2

Dimethyl (2-pentyl)malonate

Cat. No.: B8449783
CAS No.: 39520-20-2
M. Wt: 202.25 g/mol
InChI Key: NGZUPLDGHPUDDN-UHFFFAOYSA-N
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Description

Dimethyl (2-pentyl)malonate is a dialkyl ester of malonic acid, featuring a 2-pentyl substituent at the central methylene position. Its molecular formula is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol. Structurally, it consists of two methyl ester groups and a branched pentyl chain, which influences its physicochemical properties and reactivity. Malonate esters are widely recognized for their active methylene group, enabling alkylation, condensation, and cyclization reactions .

Properties

CAS No.

39520-20-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 2-pentan-2-ylpropanedioate

InChI

InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3

InChI Key

NGZUPLDGHPUDDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl Malonate (C₅H₈O₄)

  • Structure : Simplest malonate ester with two methyl groups.
  • Properties: pKa: 2.34 (acidic methylene group) . Solubility: Miscible with organic solvents (e.g., methanol, DMSO) .
  • Applications :
    • Precursor for barbituric acid and jasmonate fragrances .
    • Key reagent in malonic ester synthesis for pharmaceuticals .
  • Reactivity : Undergoes alkylation, Michael additions, and decarboxylation .

Diethyl (2-Pentyl)malonate (C₁₂H₂₂O₄)

  • Structure : Ethyl ester analog with a 2-pentyl substituent.
  • Properties: Physical State: Transparent liquid . Solubility: Organic solvents (methanol, acetone) .
  • Applications :
    • Intermediate in titanium dioxide synthesis .
    • Catalyst in polymerization reactions .
  • Key Difference : Ethyl esters generally exhibit lower volatility and slower reactivity compared to methyl esters due to increased steric bulk .

Dimethyl (2-Methoxyphenoxy)malonate (C₁₂H₁₄O₆)

  • Structure : Aromatic substituent with a methoxy group.
  • Properties :
    • Molecular Weight : 254.24 g/mol .
    • Melting Point : Solid at room temperature .
  • Applications :
    • Pharmaceutical intermediate (e.g., anticoagulants) .
  • Reactivity: The electron-rich phenoxy group directs electrophilic substitutions, contrasting with aliphatic malonates .

Dimethyl 2-(4-Chloro-2-Nitrophenyl)malonate (C₁₁H₁₀ClNO₆)

  • Structure : Nitro and chloro substituents on phenyl ring.
  • Properties :
    • Regulatory Use : Complies with USP/EMA standards as a reference material .
  • Applications :
    • Key intermediate in generic drug synthesis (ANDA/NDA filings) .

Diethyl Malonate (C₇H₁₂O₄)

  • Structure : Diethyl ester of malonic acid.
  • Properties :
    • Natural Occurrence : Found in grapes/strawberries with fruity odor .
    • pKa : ~13 (less acidic than dimethyl malonate) .
  • Applications :
    • Synthesis of vitamins B1/B6 and artificial flavors .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
Dimethyl (2-pentyl)malonate* C₁₁H₂₀O₄ 216.27 Liquid† Agrochemicals, catalysis
Dimethyl malonate C₅H₈O₄ 132.12 Liquid Fragrances, barbiturates
Diethyl (2-pentyl)malonate C₁₂H₂₂O₄ 230.30 Liquid Polymerization, TiO₂
Dimethyl (2-methoxyphenoxy)malonate C₁₂H₁₄O₆ 254.24 Solid Pharmaceuticals

*Inferred data; †Assumed based on diethyl analog .

Table 2: Reactivity and Functionalization

Compound Active Site Reactivity Notable Reactions
This compound* Alkylation at methylene, ester hydrolysis Malonic ester synthesis
Dimethyl malonate High acidity (pKa 2.34), decarboxylation Knoevenagel condensation
Diethyl malonate Slower hydrolysis due to ethyl groups Barbiturate synthesis

Q & A

Q. What experimental methods are used to characterize the physicochemical properties of dimethyl (2-pentyl)malonate?

Key properties (e.g., molecular weight, boiling point, solubility) are determined via:

  • Gas Chromatography (GC) and HPLC for purity assessment .
  • Refractometry (refractive index: 1.413 at 20°C) and densitometry (1.156 g/mL at 25°C) for physical property validation .
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation (e.g., SMILES: COC(=O)CC(=O)OC) .

Q. How should this compound be safely handled in laboratory settings?

  • Storage : In airtight containers at 4–25°C, away from oxidizers and heat sources due to its low autoignition temperature .
  • PPE : Use nitrile gloves, goggles, and fume hoods to minimize dermal/ocular exposure (dermal absorption: ~2–15% in analog studies) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Q. What synthetic routes are available for this compound?

  • Palladium-Catalyzed Allylation : Reacting alkenylidenemalonates with allylic acetates using Pd(0)/PPh₃ catalysts in DMF .
  • Esterification : Malonic acid with methanol under acidic conditions, followed by alkylation at the α-position .

Advanced Research Questions

Q. How does this compound confer neuroprotection in ischemia-reperfusion injury models?

  • Mechanism : Inhibits mitochondrial ROS by blocking succinate dehydrogenase (SDH), stabilizing HIF-1α, and reducing caspase-3 activation .
  • In Vivo Models : Transient middle cerebral artery occlusion (tMCAO) in rats; infarct volume measured via TTC staining, neurological scoring (median ± C.I.) .
  • Dosage : 50–100 mg/kg intraperitoneal administration pre-reperfusion .

Q. What methodologies assess the pharmacokinetics of this compound?

  • Dermal Absorption : In vitro Franz diffusion cells with pig/human skin; receptor fluid analyzed via GC/MS (absorption: 0.2–30% over 24–50 hrs) .
  • Metabolic Fate : LC-MS/MS identifies metabolites (e.g., malonic acid, methyl esters); no structural alerts for carcinogenicity/mutagenicity per QSAR models .

Q. How do environmental persistence and bioaccumulation of this compound compare to analogs?

  • Biodegradation : Aerobic OECD 301F tests show >60% degradation in 28 days; EPI Suite models predict low bioaccumulation (BCF <100) .
  • Read-Across Data : Dimethyl glutarate (CAS 1119-40-0) serves as an analog for persistence studies under anaerobic conditions .

Q. What catalytic systems optimize the hydrogenation of this compound to hydroxy derivatives?

  • Homogeneous Catalysis : Ru or Rh complexes (e.g., RuCl₃·3H₂O) under 5–10 bar H₂ at 80°C yield methyl 3-hydroxypropanoate (95% conversion) .
  • Product Analysis : FTIR and GC monitor ester-to-alcohol conversion; enantiomeric excess determined via chiral HPLC .

Q. How is this compound’s neurotoxicity evaluated in mechanistic studies?

  • In Vitro Models : Primary rat spinal cord neurons exposed to 0.1–10 mM; cytotoxicity assessed via LDH release and MTT assays .
  • High-Throughput Screening : ToxCast assays (27 endpoints) show no activity on glutamate receptors or dopamine efflux .

Q. What factors influence enantioselectivity in organocatalytic reactions with this compound?

  • Catalyst Design : Bifunctional cinchonine-thiourea derivatives achieve >90% ee in Michael additions to nitroolefins (e.g., β-nitrostyrene) .
  • Solvent Effects : Non-polar solvents (toluene) enhance hydrogen bonding vs. polar aprotic solvents (DMF) .

Q. How does this compound modulate mitochondrial membrane potential (MMP) in disease models?

  • Assays : JC-1 staining or TMRM fluorescence in cardiomyocytes; SDH inhibition reduces MMP hyperpolarization post-cardiac arrest .
  • Mechanistic Link : MMP stabilization correlates with reduced cytochrome C release and mtROS production .

Methodological Notes

  • Data Contradictions : While in vitro neurotoxicity was observed in spinal cord neurons , functional observation batteries (FOB) in vivo showed no adverse outcomes .
  • Regulatory Considerations : EPA classifies dimethyl malonate as low concern for human health and environmental hazards .

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